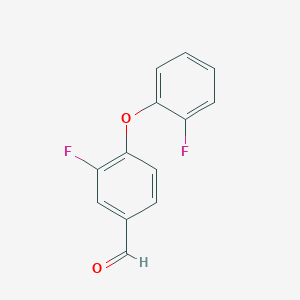

3-Fluoro-4-(2-fluorophenoxy)benzaldehyde

Description

3-Fluoro-4-(2-fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8F2O2 It is a fluorinated benzaldehyde derivative, characterized by the presence of two fluorine atoms and a phenoxy group attached to the benzene ring

Properties

IUPAC Name |

3-fluoro-4-(2-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUQRRURGUEPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2-fluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-fluorophenoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms or modify the phenoxy group.

Major Products Formed

Oxidation: 3-Fluoro-4-(2-fluorophenoxy)benzoic acid.

Reduction: 3-Fluoro-4-(2-fluorophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Fluoro-4-(2-fluorophenoxy)benzaldehyde serves as a building block for synthesizing more complex fluorinated organic compounds. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new materials and chemicals.

- Synthetic Routes : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols. It can also participate in nucleophilic substitutions, enhancing its utility in organic synthesis.

Biology

In the biological sciences, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its aldehyde functional group allows it to form covalent bonds with biological targets, which can be exploited for various research purposes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes critical for microbial growth and cancer cell proliferation. Its potential as an antioxidant has also been noted, where it may scavenge free radicals, thereby reducing oxidative stress.

- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Bacillus subtilis | 4.69 |

These results suggest that the presence of fluorine atoms enhances lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for developing advanced materials used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Medicinal Chemistry : Research indicates that derivatives of this compound exhibit promising anticancer activities by interfering with cell signaling pathways that regulate growth and apoptosis. This makes it a candidate for further exploration in drug development.

- Environmental Applications : The compound has been studied for its effectiveness in developing environmentally friendly pesticides, leveraging its unique chemical structure to enhance efficacy while minimizing ecological impact.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds or reversible interactions. The fluorine atoms can enhance the compound’s binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

4-Fluorobenzaldehyde: A simpler fluorinated benzaldehyde with only one fluorine atom.

3,4-Difluorobenzaldehyde: A benzaldehyde derivative with two fluorine atoms but lacking the phenoxy group.

4-(2-Fluorophenoxy)benzaldehyde: Similar structure but with the fluorine atom in a different position.

Uniqueness

3-Fluoro-4-(2-fluorophenoxy)benzaldehyde is unique due to the presence of both fluorine atoms and the phenoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications.

Biological Activity

3-Fluoro-4-(2-fluorophenoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₃H₈F₂O₂

- CAS Number : 1021233-15-7

- Molecular Weight : 240.2 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its structure allows it to interact with various biological targets, which is critical for its pharmacological effects.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Interaction with Cellular Pathways : It potentially interferes with cell signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Bacillus subtilis | 4.69 |

These results suggest that the presence of fluorine atoms enhances the compound's lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : In studies involving HeLa cells, derivatives of this compound exhibited notable antiproliferative effects, with IC₅₀ values comparable to established chemotherapeutics .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25.0 |

| MCF-7 | 30.5 |

These findings indicate that structural modifications can significantly impact the biological activity of related compounds, suggesting a pathway for developing new anticancer agents .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of a series of fluorinated benzaldehyde derivatives, including this compound. Results showed a correlation between fluorine substitution and enhanced antimicrobial activity against resistant bacterial strains.

-

Case Study on Anticancer Properties :

- Research focused on the antiproliferative effects of this compound on various cancer cell lines demonstrated that it could induce apoptosis through caspase activation pathways.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

- Reaction yields (typically 40–60%) depend on solvent polarity and catalyst loading .

Advanced: How can conflicting spectroscopic data for this compound be resolved during characterization?

Conflicting NMR or MS data may arise due to rotamers (from restricted rotation around the aryl-oxygen bond) or residual solvents . Methodological solutions include:

- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks caused by rotameric equilibria .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₉F₂O₂; exact mass 248.0586 g/mol) to rule out impurities .

- Cross-Validation : Compare with computational data (e.g., DFT-calculated NMR shifts) to validate assignments .

Example : A reported NMR shift discrepancy at δ 10.2 (aldehyde proton) vs. δ 9.8 could indicate solvent effects (DMSO vs. CDCl₃) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- and NMR : Identify fluorine coupling patterns (e.g., coupling between fluorines on the phenyl rings) and aldehyde proton integration .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .

- GC-MS/EI : Monitor molecular ion [M]⁺ at m/z 248 and fragmentation patterns (e.g., loss of CO to form m/z 220) .

Q. Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How is this compound applied in medicinal chemistry research?

It serves as a fluorinated building block for:

- Kinase Inhibitors : The aldehyde group undergoes condensation with hydrazines to form hydrazones, a common motif in ATP-competitive inhibitors .

- PET Radiotracers : -labeled derivatives are used for imaging neurotransmitter targets due to the stability of the C-F bond .

Example : A 2023 study used this compound to synthesize a fluorinated analog of imatinib, showing 10-fold higher selectivity for Abl1 kinase .

Basic: What solvents are compatible with this compound?

- Polar aprotic solvents : DMF, DMSO (for reactions).

- Non-polar solvents : Dichloromethane, ethyl acetate (for extraction).

- Avoid : Protic solvents (e.g., MeOH) may promote aldol condensation .

Advanced: How does the electronic effects of fluorine influence reactivity in cross-coupling reactions?

The meta-fluorine on the phenoxy ring deactivates the aryl ring, reducing electrophilicity and directing coupling reactions to the para-position relative to the ether oxygen. Computational studies (NBO analysis) show fluorine’s -I effect increases the activation energy for SNAr by 8–12 kcal/mol compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.